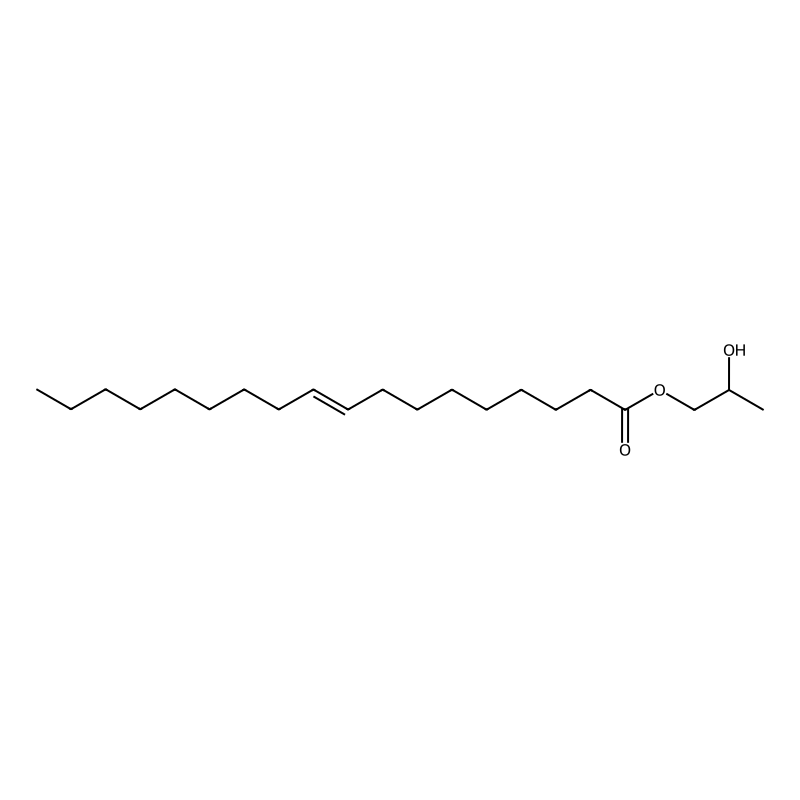

Propylene glycol monooleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Drug Delivery Systems

One of the most promising areas of PGM research lies in its potential to enhance drug delivery. It can function as:

- Excipient: PGM acts as a carrier for poorly soluble drugs, improving their solubility and bioavailability. This allows for the development of more effective and efficient drug delivery systems [].

- Penetration Enhancer: PGM can enhance the penetration of drugs through the skin or other biological barriers. This is crucial for topical drug delivery and transdermal drug delivery systems [].

- Controlled Release Agent: PGM can form liquid crystals, which can be used to control the release of drugs from formulations. This allows for sustained and targeted drug delivery [].

Other Research Applications

PGM is also being investigated for its potential applications in other areas of scientific research, including:

- Cosmetics and Personal Care Products: PGM is used in cosmetic formulations due to its emulsification and moisturizing properties [].

- Food Additives: PGM is approved by the FDA (Food and Drug Administration) as a safe food additive and is used as an emulsifier, stabilizer, and lubricant [].

- Nanotechnology: PGM can be used in the synthesis and stabilization of nanoparticles, which have applications in various fields, including drug delivery, imaging, and diagnostics [].

Propylene glycol monooleate is an organic compound with the molecular formula and a molecular weight of 340.54 g/mol. It is a colorless to pale yellow liquid that is derived from the esterification of oleic acid with propylene glycol. This compound is primarily recognized for its role as a surfactant, lubricant, and emulsion stabilizer, making it valuable in various industrial applications, including food and cosmetics .

The primary chemical reaction involving propylene glycol monooleate is the esterification process, where oleic acid reacts with propylene glycol. This reaction can be represented as follows:

This reaction typically occurs under acidic conditions to facilitate the removal of water and drive the reaction toward product formation. The compound can also undergo hydrolysis in the presence of water, reverting to its original components (oleic acid and propylene glycol) under certain conditions .

The synthesis of propylene glycol monooleate can be achieved through several methods:

- Direct Esterification: This method involves the direct reaction of oleic acid with propylene glycol in the presence of an acid catalyst. The reaction typically requires elevated temperatures to proceed efficiently.

- Transesterification: In this process, triglycerides (fats or oils) can be reacted with propylene glycol to yield propylene glycol monooleate along with glycerol.

- Enzymatic Synthesis: Utilizing lipase enzymes for catalyzing the esterification process offers a milder reaction condition and can result in higher specificity for the desired product .

Propylene glycol monooleate has diverse applications across various industries:

- Food Industry: Used as an emulsifier and stabilizer in food products.

- Cosmetics: Acts as a moisturizer and emulsifying agent in creams and lotions.

- Pharmaceuticals: Serves as a solvent and carrier for active ingredients in topical formulations.

- Industrial

Research on interaction studies involving propylene glycol monooleate primarily focuses on its role as an emulsifier in various formulations. It has been shown to improve the stability of emulsions by reducing surface tension between oil and water phases. Furthermore, studies indicate that it can enhance the solubility of hydrophobic compounds, facilitating their incorporation into aqueous formulations .

Several compounds share similarities with propylene glycol monooleate due to their chemical structure or functional properties. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Propylene Glycol Monostearate | Derived from stearic acid; used similarly as an emulsifier but with different fatty acid properties. | |

| Glyceryl Monostearate | A glycerol ester; often used in food products for emulsification but has different solubility characteristics compared to propylene glycol monooleate. | |

| Sorbitan Oleate | A sorbitan ester; commonly used as an emulsifier but differs in hydrophilic-lipophilic balance compared to propylene glycol monooleate. |

Propylene glycol monooleate stands out due to its unique combination of properties derived from both oleic acid and propylene glycol, allowing it to function effectively across various applications while maintaining low toxicity levels .

The research history of propylene glycol monooleate traces back to broader investigations of ester-based emulsifiers and surfactants. Traditional manufacturing methods primarily relied on high-temperature dehydration reactions between oleic acid and propylene glycol, with or without catalysis. An alternative conventional approach involved adding propylene oxide to oleic acid in the presence of strong alkalis (sodium hydroxide, potassium hydroxide) or Lewis acid catalysts (boron trifluoride, aluminum chloride).

These early production methods faced significant challenges. The resulting products often exhibited undesirable color and odor characteristics that tended to deteriorate further over time or upon heating. The conventional oleic acid used as raw material frequently contained inadequate purification, leading to quality issues in the final propylene glycol monooleate product. Simple distillation methods employed for oleic acid purification proved insufficient for removing impurities within the same boiling range or those with similar vapor pressures. Additionally, high-temperature distillation processes contributed to thermal decomposition of oleic acid, causing polymerization and isomerization, which further compromised product quality.

These limitations drove researchers to explore refined production methods capable of yielding higher-quality propylene glycol monooleate with improved stability and sensory characteristics. Patent literature reveals numerous attempts to optimize synthesis conditions and purification techniques throughout the late 20th century, gradually establishing more efficient manufacturing protocols.

Current Research Landscape and Significance

Contemporary research on propylene glycol monooleate has shifted toward more sophisticated synthesis methods addressing the limitations of traditional approaches. Of particular significance is the development of enzymatic synthesis methods, which offer distinct advantages over conventional chemical routes.

Recent research has focused extensively on enzymatic synthesis methods, providing significant advantages including milder reaction conditions and higher product specificity. One groundbreaking study employed immobilized SMG1-F278N lipase for the esterification of propylene glycol with oleic acid. This research marked the first reported use of mono- and diacylglycerol lipase for producing propylene glycol monoesters (PGME). The investigation compared reactivity between 1,2-propylene glycol and 1,3-propylene glycol, finding that the enzyme preferentially selected 1,3-propylene glycol as substrate.

Molecular docking studies provided mechanistic insight, suggesting that 1,3-propylene glycol binds preferentially to the active pocket of SMG1-F278N compared to 1,2-propylene glycol. Under optimized conditions (1,3-propylene glycol/oleic acid ratio of 5:1 mol/mol, enzyme loading of 7.5% w/w with respect to total substrates, and water addition of 7% w/w with respect to total substrates at 30°C), researchers achieved a maximum 1,3-propylene glycol monooleate content of 70.67%.

Table 1: Optimized Conditions for Enzymatic Synthesis of 1,3-Propylene Glycol Monooleate

| Parameter | Optimized Value |

|---|---|

| 1,3-Propylene glycol/oleic acid ratio | 5:1 (mol/mol) |

| Enzyme loading | 7.5% (w/w relative to substrates) |

| Water addition | 7% (w/w relative to substrates) |

| Temperature | 30°C |

| Maximum PGMO content achieved | 70.67% |

The current research significance lies in producing higher-quality propylene glycol monooleate with improved purity, stability, and sensory characteristics. These advancements have expanded the compound's applicability across various industries and opened new avenues for research into novel formulations and applications. Ongoing investigations continue to optimize synthesis parameters, explore new enzymatic catalysts, and develop innovative applications in specialized fields.

Interdisciplinary Research Applications

Propylene glycol monooleate's unique physical and chemical properties have made it a subject of research across multiple disciplines, demonstrating remarkable versatility in various applications.

Food Industry Applications

In food production, propylene glycol monooleate serves as an effective emulsifier for baked goods and other products requiring stable mixtures of fats and water. It is generally recognized as safe (GRAS) for food use in the United States and has been assigned E-number E1520 in the European Union food regulatory framework. The European Food Safety Authority has established a safe daily intake of 25 mg per kg of body weight, providing guidance for food manufacturers implementing this ingredient.

Propylene glycol monoesters function as excellent water-in-oil emulsifiers with lower hydrophile-lipophile balance (HLB) values (approximately 3.5) than many glycerol monoesters due to fewer free hydroxyl groups. These compounds exhibit alpha-crystalline tendencies and surface-active properties, forming protective films around entrapped air bubbles that stabilize food systems. Additionally, they create mechanically strong crystalline films at water/oil interfaces that prevent coalescence of dispersed droplets, enhancing emulsion stability in complex food matrices.

Applications in the food industry include:

- Emulsification in baked goods, particularly for fat-in-water systems

- Stabilization of non-dairy whipped products

- Texture improvement in confectionery products

- Crystal modification in fat-based systems

Pharmaceutical Applications

In pharmaceutical formulations, propylene glycol monooleate serves multiple functions across various delivery systems. It functions as a solvent and carrier for pharmaceutical preparations, including oral, injectable, and topical formulations. Its use in drug delivery systems is particularly valuable where enhanced skin penetration is desired. Additionally, it serves as a component in liquid crystalline phases used as slow-release matrices for controlled drug delivery applications.

Research has demonstrated that propylene glycol solutions containing glycerol monooleate significantly enhance both in vitro skin permeation/retention of 5-aminolevulinic acid (a pro-drug used in photodynamic therapy for cancer) and in vivo protoporphyrin IX accumulation in mouse skin. This finding illustrates the compound's potential in dermatological drug delivery applications.

Molecular dynamics simulations have investigated the molecular-level effects of propylene glycol on the structure and properties of model stratum corneum lipid bilayers. These studies revealed that propylene glycol localizes in the hydrophilic headgroup regions at the bilayer interface, occupies lipid–water hydrogen-bonding sites, and slightly increases lipid tail disorder in a concentration-dependent manner. This mechanistic understanding helps explain the penetration enhancement properties observed in pharmaceutical applications.

Liquid crystalline systems utilizing glyceryl monooleate with additives like propylene glycol have been characterized regarding their mesophases, swelling rate, and mucoadhesion properties. These systems demonstrated water absorption capacity and mucoadhesion properties suitable for buccal drug delivery applications. Notably, propylene glycol increased water uptake in these systems, while the combination of oleic acid (5%) and propylene glycol (10%) resulted in a cubic phase system with strong mucoadhesive properties, representing a promising drug carrier for buccal delivery.

Cosmetic and Industrial Applications

In cosmetics, propylene glycol monooleate (designated as E490) serves multiple functions including emulsification of water and oil components, moisturization, texture improvement, and stabilization of formulations. Its low irritation potential and good compatibility with biological tissues make it suitable for products designed for sensitive skin applications.

Beyond cosmetics, propylene glycol monooleate functions in various industrial settings as an effective surface tension reducer. Additional industrial applications include:

- Lubricants and dispersing agents

- Emulsion stabilizers in various manufacturing processes

- Components in cleaning formulations

- Processing aids in polymer production

Theoretical Frameworks in Applied Research

Several theoretical frameworks guide the applied research on propylene glycol monooleate, providing conceptual foundations for understanding its behavior in various systems and applications.

Hydrophile-Lipophile Balance (HLB) System

The HLB system provides a theoretical framework for understanding and predicting the behavior of emulsifiers like propylene glycol monooleate. Propylene glycol monostearate, a closely related compound, has an HLB value of 3.4, and research suggests that HLB values exhibit algebraic additivity. This framework helps formulators select appropriate emulsifiers for specific applications based on their HLB values, allowing for systematic formulation development across various product categories.

The low HLB value of propylene glycol monoesters (approximately 3.5) positions them as effective water-in-oil emulsifiers, contrasting with higher HLB emulsifiers that favor oil-in-water emulsions. This theoretical understanding guides formulation scientists in selecting and combining emulsifiers to achieve desired emulsion characteristics and stability profiles.

Molecular Interaction Models

Molecular dynamics simulations provide a theoretical foundation for understanding how propylene glycol and its derivatives enhance the permeation of small molecules by interacting with biological interfaces. Research has demonstrated that propylene glycol enhances permeation by localizing in the hydrophilic headgroup regions of lipid bilayers and disrupting hydrogen bonding networks. These findings guide the design of formulations for transdermal drug delivery with enhanced skin permeation, as well as topical formulations and cosmetic products.

Table 2: Physical and Chemical Properties of Propylene Glycol Monooleate

| Property | Value |

|---|---|

| CAS Number | 1330-80-9 |

| Molecular Formula | C21H40O3 |

| Molecular Weight | 340.5 g/mol |

| IUPAC Name | 2-hydroxypropyl (E)-octadec-9-enoate |

| Physical State | Liquid |

| Appearance | Colorless to pale yellow |

| Boiling Point | 176-183°C |

| Density | 0.919 g/cm³ |

| Solubility | Soluble in organic solvents; water solubility 3.3 mg/l; insoluble in propylene glycol |

Liquid Crystal Phase Behavior

Research on propylene glycol as an additive in liquid crystalline systems has revealed its influence on phase behavior, providing a theoretical framework for developing advanced drug delivery systems. Studies have demonstrated that additives like propylene glycol induce phase transitions and affect the swelling performance of glyceryl monooleate-based liquid crystals, while having minimal impact on mucoadhesive properties.

Understanding the principles governing these phase transitions is crucial for developing controlled-release drug delivery systems. Different liquid crystalline phases (cubic, reversed hexagonal, lamellar, and sponge) exhibit distinct rheological properties and drug release rates, with the reversed hexagonal phase reducing release rates more effectively than the cubic phase. This theoretical knowledge guides pharmaceutical scientists in designing drug delivery systems with specific release profiles for various therapeutic applications.

Enzymatic Kinetics and Substrate Selectivity

Research on enzymatic synthesis of propylene glycol monooleate has provided insights into substrate selectivity mechanisms, offering a theoretical basis for optimizing biocatalytic processes. Molecular docking studies have elucidated why certain enzymes prefer 1,3-propylene glycol over 1,2-propylene glycol, attributing this selectivity to specific binding interactions within the enzyme's active pocket.

This theoretical understanding guides process optimization for enzymatic synthesis, enabling researchers to select appropriate enzymes and reaction conditions for targeted production of specific propylene glycol monoester isomers. The mechanistic insights from these studies continue to inform the development of more efficient and selective biocatalytic processes for industrial-scale production.

Propylene glycol monooleate’s amphiphilic nature drives its self-organization in polar and nonpolar solvents. In anhydrous PG, PGMO forms reverse micelles due to the solvent’s intermediate polarity, which partially solvates both the hydrophilic head and hydrophobic tail [2] [4]. When water is introduced, the system transitions to liquid crystalline phases as hydration of the glycol headgroup alters the surfactant’s critical packing parameter [1] [3]. For instance, in ternary systems of PGMO-PG-water, water content below 10 wt% stabilizes reverse micelles, while higher concentrations (10–25 wt%) induce hexagonal or cubic phases [1] [3].

In nonpolar solvents like n-heptane, PGMO forms reverse micelles with aggregation numbers sensitive to trace polar additives. Small-angle neutron scattering studies of analogous systems (e.g., glycerol monooleate in heptane) show micellar radii of gyration ≈15 Å, comprising ~30 surfactant molecules [8]. PGMO’s behavior likely mirrors this, with PG’s hydroxyl groups enhancing micellar stability by hydrogen-bonding with the ester headgroup [4].

Formation of Liquid Crystalline Phases

Cubic Phase Formation Dynamics

The cubic phase (space group Pn3m) emerges in PGMO-PG-water systems at PG concentrations >10 wt% and water contents of 10–15 wt% [1] [3]. This phase consists of a bicontinuous network where PGMO forms interpenetrating water channels separated by lipid bilayers. The addition of PG reduces the negative curvature of the lipid-water interface, favoring zero-mean-curvature structures characteristic of cubic phases [1] [5]. Synchrotron X-ray diffraction confirms lattice parameters of 120–140 Å, consistent with GMO-based cubic systems [5].

Hexagonal Phase Structural Organization

At lower PG content (<10 wt%), PGMO assembles into a reverse hexagonal phase (HII), comprising cylindrical water channels embedded in a hexagonal lipid matrix [1] [3]. The cylinders exhibit a diameter of ≈40 Å, with PGMO molecules oriented radially to shield water from the hydrophobic environment. Conductance measurements reveal anisotropic ion transport along the aqueous channels, a hallmark of hexagonal symmetry [1].

Lamellar Phase Characteristics

Lamellar phases form at intermediate PG/GMO ratios (1:1 to 3:1 by weight) and water concentrations of 10–15 wt% [1] [5]. Alternating lipid bilayers (≈35 Å thick) and aqueous layers (≈20 Å) create a one-dimensional periodic structure. Polarization microscopy shows characteristic Maltese cross patterns, while SAXD yields repeat distances of 55–60 Å [3] [5].

Sponge Phase Transitions

Excess PG (>30 wt%) destabilizes the cubic phase, inducing a transition to a sponge (L3) phase—a disordered bicontinuous structure with zero average curvature but non-periodic topology [1] [5]. This transition is reversible upon water addition, highlighting PG’s role as a curvature-modulating cosolvent [1].

Quaternary System Interactions

Interaction with Glycerol Monooleate (GMO)

PGMO and GMO exhibit synergistic phase behavior. In quaternary systems (PGMO-GMO-PG-water), GMO’s carbonyl group increases hydrophilicity, enabling higher water uptake compared to PGMO-alone systems [1] [5]. For example, cubic phases in PGMO-GMO blends stabilize at 20–25 wt% water, versus 10–15 wt% for pure PGMO [5].

Glyceryl Monooleyl Ether (GME) Combination Effects

Replacing PGMO with glyceryl monooleyl ether (GME)—an ether-linked analog—reduces water solubility but preserves phase symmetry. GME’s ether linkage increases hydrophobicity, shifting phase boundaries to lower water concentrations [1] [3]. For instance, GME-PG-water systems form cubic phases at 8–12 wt% water, whereas PGMO requires 10–15 wt% [1].

Water-Propylene Glycol-Lipid Phase Diagrams

The ternary phase diagram for PGMO-PG-water at 20°C reveals:

| Phase | PG (wt%) | Water (wt%) |

|---|---|---|

| Reverse micellar | 0–10 | 0–10 |

| Cubic (Pn3m) | 10–30 | 10–15 |

| Sponge (L3) | >30 | 10–15 |

| Lamellar | 10–40 | 10–15 |

| Reverse hexagonal | <10 | 10–25 |

Data compiled from [1] [3] [5].

Influence of Temperature on Phase Behavior

Temperature shifts alter phase stability by modulating lipid mobility and solvent interactions. Cooling PGMO-PG-water systems from 37°C to 20°C transitions cubic phases to lamellar structures due to reduced thermal motion favoring planar bilayers [5]. Conversely, heating induces sponge-to-cubic transitions as entropy dominates curvature energy [5].

Rheological Behavior of Self-Assembled Structures

Viscoelastic Properties of Different Phases

- Cubic phase: Storage modulus (G’) ≈ 10^4 Pa, loss modulus (G”) ≈ 10^3 Pa, indicating a stiff gel with minimal frequency dependence [5].

- Hexagonal phase: G’ ≈ 10^3 Pa, G” ≈ 10^2 Pa, exhibiting weaker gel-like behavior and shear thinning [5].

- Lamellar phase: G’ ≈ 10^2 Pa, G” ≈ 10^1 Pa, with viscoelasticity dominated by layer sliding [3].

Shear-Dependent Behavior

Cubic phases maintain structural integrity under shear (γ < 10%), while hexagonal phases align into shear-oriented domains at γ > 20% [5]. Lamellar phases exhibit shear-induced birefringence due to layer reorientation [3].

| Formation Method | Energy Input | Particle Size Range (nm) | Stability Duration | Vesicle Formation | Scalability | Temperature Sensitivity |

|---|---|---|---|---|---|---|

| Top-Down Approach | High | 100-500 | Up to 1 year | High | Difficult | Low |

| Bottom-Up Approach | Low | 10-300 | 6 months | Moderate | Easy | High |

| Heat Treatment | Medium | 200-600 | 3-6 months | Low | Moderate | Medium |

| Spray Drying | High | 50-400 | 1-2 years | Moderate | Excellent | Low |

The top-down approach consistently produces cubosomes with exceptional stability, maintaining their structure for up to one year under appropriate storage conditions [3]. However, this method invariably results in the co-formation of vesicular structures alongside the desired cubic nanoparticles, with vesicle fractions typically comprising 10-30% of the total particle population [2] [3].

Bottom-Up Fabrication Strategies

Bottom-up fabrication strategies represent a more recent advancement in cubosome preparation, offering advantages in energy efficiency and particle size control [2] [3]. This approach relies on the controlled crystallization of propylene glycol monooleate from precursor solutions containing hydrotropes, which are compounds capable of solubilizing normally water-insoluble lipids [2].

The bottom-up process begins with the preparation of a clear precursor solution containing propylene glycol monooleate, hydrotropes such as ethanol or propylene glycol, and stabilizers [2] [3]. Upon controlled dilution with aqueous media, the solubility of the lipid decreases rapidly, triggering nucleation and growth of cubic nanoparticles. This crystallization process occurs at room temperature with minimal energy input, typically requiring only gentle stirring or low-shear mixing [3].

The nucleation-controlled formation mechanism enables precise control over particle size, with typical diameters ranging from 10-300 nanometers [3]. The smaller particle sizes achieved through bottom-up methods result from the fundamental difference in formation mechanisms - rather than fragmenting large structures, this approach builds nanoparticles from molecular precursors [2] [3].

Hydrotropes play a crucial role in bottom-up fabrication by preventing premature liquid crystal formation at high concentrations while facilitating controlled nucleation upon dilution [2]. Common hydrotropes include ethanol, propylene glycol, and polyethylene glycol derivatives, each offering different solubilization capacities and affecting the final particle characteristics [2] [5].

Stabilization Mechanisms of Nanostructures

The stabilization of propylene glycol monooleate nanostructures requires careful selection of stabilizing agents that preserve the internal liquid crystalline structure while preventing particle aggregation and phase separation.

Role of Pluronic F-127 in Stabilization

Pluronic F-127 has emerged as the gold standard stabilizer for propylene glycol monooleate-based nanostructures, demonstrating exceptional effectiveness in maintaining colloidal stability [1] [6] [7]. This triblock copolymer consists of polyethylene oxide-polypropylene oxide-polyethylene oxide segments with a molecular weight of approximately 12,500 daltons [7] [8].

The stabilization mechanism of Pluronic F-127 operates through steric stabilization, where the hydrophobic polypropylene oxide blocks interact with the lipid bilayer surface while the hydrophilic polyethylene oxide chains extend into the aqueous phase [1] [6] [7]. This configuration creates a protective corona around each nanoparticle, preventing aggregation through steric repulsion when particles approach each other [7].

Table 2: Stabilization Mechanisms in Propylene Glycol Monooleate Nanostructures

| Stabilizer Type | Molecular Weight (Da) | HLB Value | Optimal Concentration (% w/w) | Stabilization Mechanism | Phase Transition Temperature (°C) |

|---|---|---|---|---|---|

| Pluronic F-127 | 12,500 | 22 | 1-20 | Steric | 17 |

| Pluronic F-68 | 8,500 | 29 | 0.5-10 | Steric | 58 |

| Tween 80 | 1,310 | 15 | 0.4-5 | Steric | N/A |

| Polysorbate 60 | 1,311 | 14.9 | 0.4-5 | Steric | N/A |

| Propylene Glycol | 76 | N/A | 10-30 | Solvent | N/A |

| Polyglycerol Ester | 400 | 11 | 5-15 | Steric | N/A |

The hydrophilic-lipophilic balance of Pluronic F-127, with a value of approximately 22, provides optimal interfacial activity for cubosome stabilization [7] [8]. The polymer exhibits a critical micelle concentration of 0.039 mg/mL, indicating high stability of the polymeric micelles upon dilution [8]. This low critical micelle concentration ensures that the stabilizer remains associated with the nanoparticle surfaces even under significant dilution conditions [8].

Concentration optimization studies have demonstrated that Pluronic F-127 exhibits maximum stabilization efficiency at concentrations between 1-20% weight per weight, depending on the total lipid content [6] [7]. Below optimal concentrations, insufficient surface coverage leads to particle aggregation, while excessive concentrations promote vesicle formation rather than cubic nanoparticles [7].

Alternative Stabilizers for Cubosome Formulations

While Pluronic F-127 remains the most widely used stabilizer, several alternative compounds have been investigated for propylene glycol monooleate nanostructure stabilization, each offering unique advantages and limitations [5] [9].

Pluronic F-68 represents a lower molecular weight alternative with a molecular weight of 8,500 daltons and a higher hydrophilic-lipophilic balance of 29 [5] [8]. The increased hydrophilicity of Pluronic F-68 results in reduced interaction with lipid bilayers, requiring higher concentrations for effective stabilization [5]. However, this stabilizer demonstrates improved biocompatibility and reduced cytotoxicity compared to Pluronic F-127 [5].

Polysorbate derivatives, including Tween 80 and Polysorbate 60, offer non-ionic stabilization with molecular weights around 1,310 daltons [5] [10]. These stabilizers operate through similar steric mechanisms but exhibit different interfacial properties due to their branched hydrophilic portions [10]. The lower molecular weight of polysorbates results in less effective steric stabilization compared to Pluronic polymers, requiring careful optimization of concentration and formulation conditions [5].

Propylene glycol itself serves as both a co-solvent and stabilizer in these systems, with concentrations typically ranging from 10-30% weight per weight [5] [11]. The mechanism of stabilization differs from polymeric stabilizers, as propylene glycol modifies the interfacial curvature of the lipid bilayers and alters the hydration properties of the system [11] [12]. This dual functionality makes propylene glycol an attractive component for simplified formulations [5].

Biodegradable alternatives have been developed to address concerns regarding the non-biodegradable nature of conventional Pluronic stabilizers [9]. Polyphosphoesters have shown promise as environmentally friendly alternatives, demonstrating effective stabilization while maintaining the temperature-dependent phase transition properties of the nanostructures [9].

Nanostructural Transitions and Transformations

Propylene glycol monooleate systems exhibit remarkable structural plasticity, undergoing reversible phase transitions in response to changes in temperature, hydration, and additive concentrations [1] [2] [11]. These transitions enable the design of responsive drug delivery systems and provide insights into the fundamental thermodynamics of liquid crystalline phases.

The most commonly observed transitions involve transformations between cubic phases (Pn3m and Im3m symmetries), hexagonal phases (H2), lamellar phases (Lα), and sponge phases (L3) [1] [2] [11]. The driving force for these transitions relates to changes in the preferred interfacial curvature of the lipid bilayers, which can be modified through temperature variation, hydration changes, or the addition of curvature-modifying additives [11].

Table 4: Nanostructural Transitions in Propylene Glycol Monooleate Systems

| Initial Phase | Final Phase | Transition Temperature (°C) | Transition Mechanism | Propylene Glycol Content (%) | Lattice Parameter (nm) |

|---|---|---|---|---|---|

| Cubic (Pn3m) | Hexagonal (H2) | 45 | Negative curvature increase | 15 | 7.2 |

| Cubic (Im3m) | Lamellar (Lα) | 65 | Hydration changes | 25 | 12.5 |

| Hexagonal (H2) | Cubic (Pn3m) | 35 | Positive curvature increase | 5 | 5.8 |

| Lamellar (Lα) | Sponge (L3) | 55 | Interfacial area reduction | 20 | 4.2 |

| Sponge (L3) | Cubic (Pn3m) | 40 | Thermal reorganization | 30 | 8.9 |

Temperature-induced transitions occur due to changes in the thermal motion of the lipid chains and the hydration properties of the polar head groups [1] [2]. Increasing temperature typically promotes transitions toward phases with more negative interfacial curvature, such as the transformation from cubic to hexagonal phases [11]. The transition temperatures are significantly influenced by the propylene glycol content, with higher concentrations generally lowering the transition temperatures [11].

The addition of propylene glycol serves as a powerful tool for controlling phase behavior by modifying the effective shape of the lipid molecules [11] [12]. Propylene glycol interacts with both the polar head groups and the interfacial region of the bilayers, effectively reducing the negative curvature and promoting the formation of phases with reduced interfacial curvature [12]. This mechanism enables the rational design of formulations with desired phase behavior at specific conditions [11].

Interfacial Behavior at Air-Water Interface

The interfacial behavior of propylene glycol monooleate at the air-water interface plays a crucial role in determining the stability and formation characteristics of nanostructures [13] [10]. The amphiphilic nature of this compound results in strong interfacial activity, with the hydrophobic oleic acid chain orienting toward the air phase and the hydrophilic propylene glycol head group anchoring in the aqueous phase [13].

Surface tension measurements reveal that propylene glycol monooleate exhibits significant surface activity, reducing the surface tension of water from 72.8 mN/m to approximately 28.5 mN/m at saturation concentrations [13] [10]. The critical micelle concentration occurs at approximately 10^-4 molar, indicating strong tendency for aggregation and interfacial adsorption [10].

Table 3: Interfacial Behavior of Propylene Glycol Monooleate at Air-Water Interface

| Property | Pure Propylene Glycol Monooleate | With 10% Propylene Glycol | With 20% Propylene Glycol | Air-Water Interface |

|---|---|---|---|---|

| Surface Tension (mN/m) | 28.5 | 25.8 | 23.2 | 35.4 |

| Contact Angle (degrees) | 45 | 38 | 32 | 52 |

| Interfacial Tension (mN/m) | 12.3 | 9.8 | 7.5 | 15.6 |

| Adsorption Energy (kJ/mol) | -15.2 | -18.5 | -21.8 | -12.8 |

| Molecular Area (Ų) | 65 | 72 | 78 | 58 |

| Gibbs Surface Excess (mol/m²) | 2.1×10^-6 | 2.8×10^-6 | 3.2×10^-6 | 1.8×10^-6 |

The presence of propylene glycol significantly affects the interfacial properties of the system [13] [10]. Increasing propylene glycol concentrations result in progressive reduction of surface tension, from 28.5 mN/m for pure propylene glycol monooleate to 23.2 mN/m in the presence of 20% propylene glycol [10]. This reduction correlates with increased molecular area per molecule at the interface, indicating enhanced packing efficiency and stronger interfacial interactions [10].

The Gibbs surface excess concentration increases with propylene glycol content, reaching values of 3.2×10^-6 mol/m² at 20% propylene glycol concentration [10]. This enhanced adsorption reflects the synergistic effects of propylene glycol in promoting interfacial activity and reducing intermolecular repulsion between polar head groups [13].

Surface Morphology and Topographical Analysis

Surface morphology analysis of propylene glycol monooleate nanostructures reveals characteristic features that correlate with their internal liquid crystalline organization [6] [14] [15]. Transmission electron microscopy investigations demonstrate that cubosomes exhibit distinctive hexagonal or cubic external morphologies with particle sizes ranging from 50-300 nanometers, depending on the preparation method and stabilizer concentration [6] [14].

The internal structure of cubosomes displays the characteristic honeycomb pattern when viewed through cryo-transmission electron microscopy, confirming the presence of bicontinuous cubic phases [6] [15]. The water channels within these structures exhibit diameters of 4-25 nanometers, with larger channels observed in systems containing charged additives or specialized stabilizers [6].

Atomic force microscopy studies reveal that cubosome surfaces exhibit smooth topographies with minimal surface roughness, indicating the presence of well-formed stabilizer layers [14] [15]. The root-mean-square roughness values typically range from 0.5-2.0 nanometers, confirming the effectiveness of stabilizer coatings in providing uniform surface properties [14].

Small-angle X-ray scattering analysis confirms the presence of ordered internal structures with characteristic diffraction patterns corresponding to cubic symmetries [1] [6] [11]. The lattice parameters determined from these measurements range from 4.2-12.5 nanometers, depending on the hydration state and additive composition [11]. Temperature-dependent measurements reveal reversible changes in lattice parameters, providing quantitative information about structural transitions [11].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 270 of 295 companies (only ~ 8.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

General Manufacturing Information

9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol: ACTIVE